molecular formula C13H9N3O2S B2784891 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid CAS No. 137576-90-0

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2784891
CAS No.: 137576-90-0
M. Wt: 271.29
InChI Key: QWWBUKNSUBHZJN-UHFFFAOYSA-N
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Description

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

Similar compounds, such as choline analogs, have been shown to interact with muscarinic receptors . These receptors play a crucial role in various physiological functions, including heart rate regulation and smooth muscle contraction.

Biochemical Pathways

Based on the potential interaction with muscarinic receptors, it can be inferred that the compound may influence cholinergic-nitric oxide signaling . This pathway plays a significant role in cardiovascular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized from hydrazine and an α,β-unsaturated ketone, while the thiazole ring can be formed from a thioamide and an α-haloketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce functional groups like halides or alkyl groups.

Scientific Research Applications

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-13(18)11-8-19-12(15-11)9-6-14-16(7-9)10-4-2-1-3-5-10/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWBUKNSUBHZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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